(24S)-MC 976

説明

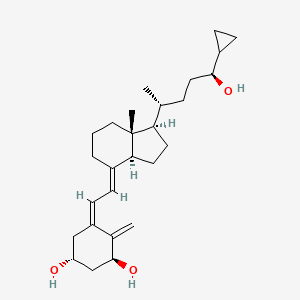

Structure

3D Structure

特性

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h7,10,17,20,22-26,28-30H,2,4-6,8-9,11-16H2,1,3H3/b19-7+,21-10-/t17-,22-,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHWMFGCRBTMOO-DWCMLEBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856155 | |

| Record name | (1S,3R,5Z,7E,24S)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112849-14-6 | |

| Record name | (1S,3R,5Z,7E,24S)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(24S)-MC 976 and its Interaction with the Vitamin D Receptor: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Vitamin D Receptor (VDR) Signaling Pathway

The biological actions of Vitamin D and its analogs are mediated by the VDR, a member of the nuclear receptor superfamily.[1] Upon entering the target cell, the lipophilic Vitamin D analog binds to the ligand-binding pocket (LBP) of the VDR, which can be located in the cytoplasm or the nucleus. This binding event induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[2][3]

The activated VDR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[2][4] This binding initiates the recruitment of a complex of co-activator or co-repressor proteins, which ultimately modulates the transcription of genes involved in a wide array of cellular functions.[1][5]

Quantitative Binding Affinity of Vitamin D Analogs to the VDR

The binding affinity of a ligand for the VDR is typically expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower value for these parameters indicates a higher binding affinity. While specific data for (24S)-MC 976 is not available, the following table summarizes the VDR binding affinities of several other Vitamin D analogs, providing a comparative context.

| Compound | Dissociation Constant (Kd) / IC50 | Reference |

| 1α,25-dihydroxyvitamin D3 (Calcitriol) | ~0.1 nM (Kd) | [2] |

| 25-hydroxytachysterol3 | 22 nM (Kd) | [1] |

| 25-hydroxy-5,6-trans-vitamin D3 | 58 nM (Kd) | [1] |

| 5,6-trans-vitamin D3 | 560 nM (Kd) | [1] |

| Tacalcitol | IC50 comparable to Calcitriol | [6] |

| 1,25-(OH)2-16-ene-23-yne-D3 | Potent VDR binder | [7] |

| 1,25-(OH)2-26,27-hexafluoro-16-ene-23-yne-D3 | Lower apparent Kd than Calcitriol | [7] |

Experimental Protocols for Determining VDR Binding Affinity

Several robust and well-established methods are available to quantify the binding affinity of a test compound like this compound to the Vitamin D Receptor.

Competitive Radioligand Binding Assay

This "gold standard" method directly measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the VDR.

Principle: A fixed concentration of VDR and a radiolabeled VDR ligand (e.g., [³H]-1α,25(OH)₂D₃) are incubated with varying concentrations of the unlabeled test compound. The amount of radioactivity bound to the VDR is inversely proportional to the binding affinity of the test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value.[2]

Methodology:

-

Receptor Source: Purified recombinant VDR or nuclear extracts from cells or tissues expressing VDR.

-

Radioligand: High specific activity [³H]-1α,25(OH)₂D₃.

-

Test Compound: Serial dilutions of this compound.

-

Incubation: The receptor, radioligand, and test compound are incubated in a suitable buffer to reach binding equilibrium.

-

Separation: Bound and free radioligand are separated using methods such as hydroxylapatite (HAP) assay, dextran-coated charcoal, or filtration through glass fiber filters.[2]

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 value is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[6]

VDR-Luciferase Reporter Gene Assay

This cell-based functional assay measures the ability of a test compound to activate the VDR and induce the transcription of a reporter gene.

Principle: Cells are co-transfected with a VDR expression vector and a reporter plasmid containing a luciferase gene under the control of a VDRE. In the presence of a VDR agonist, the activated VDR binds to the VDRE and drives the expression of luciferase. The resulting luminescence is proportional to the VDR activation by the test compound.[8][9]

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T, HeLa) is transiently transfected with a VDR expression plasmid and a VDRE-luciferase reporter plasmid. A constitutively expressed control reporter (e.g., Renilla luciferase) is often included for normalization.[8]

-

Compound Treatment: Transfected cells are treated with serial dilutions of this compound.

-

Cell Lysis and Luciferase Assay: After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The EC50 value (the concentration that produces 50% of the maximal response) is determined by plotting the normalized luciferase activity against the log concentration of the test compound.[8]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time analysis of biomolecular interactions, providing kinetic data (association and dissociation rates) in addition to binding affinity.[3][10]

Principle: The VDR is immobilized on a sensor chip. A solution containing the test compound (this compound) is flowed over the chip surface. The binding of the compound to the immobilized VDR causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[11]

Methodology:

-

Immobilization: Recombinant VDR is immobilized on a sensor chip.

-

Binding Analysis: Solutions of this compound at various concentrations are injected over the sensor surface, and the association is monitored in real-time.

-

Dissociation Analysis: A buffer is flowed over the chip to monitor the dissociation of the compound from the VDR.

-

Data Analysis: The resulting sensorgrams are fitted to various binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[11]

Conclusion

The binding affinity of this compound to the Vitamin D Receptor is a fundamental parameter that dictates its biological activity. While direct quantitative data for this specific compound is not currently in the public literature, this guide provides a thorough framework for its determination. By employing the detailed experimental protocols for competitive radioligand binding assays, VDR-luciferase reporter gene assays, or surface plasmon resonance, researchers can accurately quantify the VDR binding affinity of this compound. The comparative data on other Vitamin D analogs presented herein will serve as a valuable benchmark for interpreting these findings and advancing the understanding of this promising compound for potential therapeutic applications.

References

- 1. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Modulation of nuclear receptor interactions by ligands: kinetic analysis using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potent vitamin D3 analogs: their abilities to enhance transactivation and to bind to the vitamin D3 response element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Vitamin D3-retinoid X receptor dimerization, DNA binding, and transactivation are differentially affected by analogs of 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bio-rad.com [bio-rad.com]

An In-Depth Technical Guide to (24S)-MC 976: A Vitamin D3 Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

(24S)-MC 976 is a synthetic analog of Vitamin D3, belonging to a class of compounds extensively studied for their potential therapeutic applications. Like the endogenous active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), this compound is anticipated to exert its biological effects primarily through the Vitamin D Receptor (VDR). This document provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on its potential as an antiproliferative agent. Detailed experimental protocols for assessing its efficacy and elucidating its mechanism of action are also presented.

Chemical Structure and Properties

This compound is a derivative of Vitamin D3, characterized by specific modifications to the side chain which are intended to modulate its biological activity and metabolic stability.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C27H42O3 | [1][2] |

| Molecular Weight | 414.62 g/mol | [1][2] |

| CAS Number | 112849-14-6 | |

| Synonyms | (24S)-MC-976, (24S)-MC976 | [1] |

| Appearance | Solid (assumed) | |

| Solubility | Soluble in organic solvents such as DMSO, ethanol | |

| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 1 month.[1][2] | |

| Stability | Stable for 36 months in lyophilized form.[1][2] |

Chemical Structure:

Biological Activity and Signaling Pathways

As a Vitamin D3 analog, the primary mechanism of action of this compound is expected to be the modulation of gene expression through the Vitamin D Receptor (VDR), a nuclear transcription factor.[3][4][5]

Vitamin D Receptor (VDR) Signaling Pathway

The canonical VDR signaling pathway is initiated by the binding of a ligand, such as this compound, to the VDR in the cytoplasm. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[6] This interaction recruits a complex of co-activator or co-repressor proteins, ultimately leading to the activation or repression of gene transcription.[6][7]

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. adooq.com [adooq.com]

- 3. Biological activity of vitamin D analogues in the skin, with special reference to antipsoriatic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. The number of vitamin D receptor binding sites defines the different vitamin D responsiveness of the CYP24 gene in malignant and normal mammary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel protein complex that interacts with the vitamin D3 receptor in a ligand-dependent manner and enhances VDR transactivation in a cell-free system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of (24S)-MC 976

For Researchers, Scientists, and Drug Development Professionals

Introduction

(24S)-MC 976 is a synthetic analog of vitamin D3, characterized by a modification in its side chain. Specifically, it is a derivative of 1α-hydroxyvitamin D3 where carbons 25, 26, and 27 are incorporated into a cyclopropane (B1198618) ring. This structural alteration significantly influences its metabolic profile and biological activity. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its metabolism, the experimental protocols used for its evaluation, and its interaction with key biological pathways. The primary data available for this compound comes from a pivotal study on the closely related analog, MC 969, which is considered the parent compound or a mixture containing the (24S) epimer.

Metabolic Profile of the Parent Compound MC 969

The metabolism of the parent compound of this compound, known as MC 969, was investigated in a human hepatocyte cell model (Hep 3B). The study revealed that MC 969 undergoes oxidation at the C-24 position, leading to the formation of several metabolites. Notably, no 25-hydroxylated metabolites were detected, which is a common metabolic pathway for vitamin D3 and its other analogs.

Quantitative Data: Metabolite Identification

The following table summarizes the identified metabolites of MC 969 from the in vitro study.

| Metabolite | Method of Identification | Key Findings | Reference |

| 24-keto-MC 969 | Co-migration on HPLC with authentic standards, Mass Spectrometry | Unequivocal identification as a primary metabolite. | [1] |

| (24R)-hydroxy-MC 969 | Co-migration on HPLC with authentic standards, Mass Spectrometry | Identified as one of the two epimeric 24-alcohol metabolites. | [1] |

| (24S)-hydroxy-MC 969 | Co-migration on HPLC with authentic standards, Mass Spectrometry | Identified as the second epimeric 24-alcohol metabolite. | [1] |

Experimental Protocols

The following section details the methodologies employed in the key study that elucidated the metabolic pathway of the parent compound of this compound.

In Vitro Metabolism in a Hepatocyte Cell Model

Objective: To identify the metabolites of MC 969 generated in a human liver cell line.

Cell Line: Hep 3B (a human hepatoma cell line) was used as a model for human hepatocytes.

Methodology:

-

Cell Culture: Hep 3B cells were cultured under standard conditions.

-

Incubation: The cells were incubated with MC 969.

-

Metabolite Extraction: After incubation, the cells and culture medium were collected, and the metabolites were extracted.

-

Metabolite Identification:

-

High-Performance Liquid Chromatography (HPLC): The extracted metabolites were analyzed by HPLC and their retention times were compared with those of authentic, chemically synthesized standards of the potential metabolites.

-

Mass Spectrometry (MS): The identity of the metabolites was further confirmed by mass spectrometry of the native metabolites and their chemically modified derivatives.

-

Competition Studies for 25-Hydroxylation

Objective: To determine the effect of MC 969 on the 25-hydroxylation of vitamin D3.

Methodology:

-

Incubation: A system capable of 25-hydroxylating vitamin D3 (likely using the Hep 3B cell model or a subcellular fraction thereof) was used.

-

Substrate: Tritiated vitamin D3 ([³H]D3) was used as the substrate to easily track its conversion.

-

Inhibition Assay: The 25-hydroxylation of [³H]D3 was measured in the presence and absence of MC 969 and 1α-hydroxyvitamin D3 (1α-OH-D3).

-

Analysis: The amount of tritiated 25-hydroxyvitamin D3 produced was quantified to determine the inhibitory effect of MC 969. The study found that MC 969 inhibited the 25-hydroxylation of vitamin D3 more effectively than 1α-OH-D3 itself.[1]

Signaling Pathways and Mechanism of Action

The biological activity of vitamin D analogs is primarily mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor.[2][3] The study on MC 969 suggests that its primary mechanism of action may be influenced by its unique metabolic pathway and its ability to inhibit a key enzyme in vitamin D activation.

Metabolic Pathway of MC 969

The following diagram illustrates the metabolic conversion of MC 969 in the hepatocyte model.

Caption: Metabolic pathway of MC 969 in a human hepatocyte model.

Experimental Workflow for Metabolite Identification

The following diagram outlines the workflow used to identify the metabolites of MC 969.

Caption: Experimental workflow for the identification of MC 969 metabolites.

Inhibition of the Vitamin D3 Activation Pathway

The activation of vitamin D3 to its biologically active form, 1α,25-dihydroxyvitamin D3, is a two-step process involving 25-hydroxylation in the liver followed by 1α-hydroxylation in the kidneys and other tissues.[2] The finding that MC 969 inhibits the vitamin D3-25-hydroxylase suggests that it can interfere with the endogenous activation of vitamin D3. This could be a significant aspect of its overall biological effect.

Caption: Inhibition of the Vitamin D3 activation pathway by MC 969.

Conclusion

This compound is a vitamin D3 analog with a distinct metabolic profile that differs from the native vitamin D3. The research on its parent compound, MC 969, indicates that it is metabolized to 24-oxidized products rather than the typical 25-hydroxylated form. Furthermore, it acts as an inhibitor of the vitamin D3-25-hydroxylase enzyme. These characteristics suggest that this compound may have a unique spectrum of biological activities, potentially with reduced calcemic side effects, which is a common goal in the development of vitamin D analogs. Further research is warranted to fully elucidate the biological effects of this compound and its metabolites and to explore their therapeutic potential.

References

- 1. Metabolism of a cyclopropane-ring-containing analog of 1 alpha-hydroxyvitamin D3 in a hepatocyte cell model. Identification of 24-oxidized metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin D analogs: mechanism of action and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

(24S)-MC 976 as a Vitamin D Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(24S)-MC 976 is a synthetic analog of Vitamin D3, characterized by a cyclopropane (B1198618) ring integrated into its side chain. This structural modification is designed to modulate its interaction with the Vitamin D Receptor (VDR) and influence its metabolic stability, potentially offering a distinct pharmacological profile compared to the endogenous ligand, calcitriol. As a VDR agonist, this compound is of interest for its potential therapeutic applications in conditions where VDR activation is beneficial, including certain cancers, autoimmune disorders, and skin diseases like psoriasis.

This technical guide provides a comprehensive overview of this compound as a VDR agonist. It details the general mechanisms of VDR activation, outlines standard experimental protocols for assessing VDR binding and transactivation, and presents a comparative analysis of the biological activity of various Vitamin D analogs. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages data from structurally related compounds to provide a contextual understanding of its potential efficacy and potency.

Introduction to this compound

This compound is a derivative of Vitamin D3, distinguished by a key structural modification in its side chain. While the core secosteroid structure responsible for VDR binding is maintained, the terminal portion of the side chain incorporates a cyclopropane ring. The "(24S)" designation specifies the stereochemistry at the 24th carbon position, a critical determinant of biological activity. The chemical structure of this compound is presented below.

Chemical Structure:

-

IUPAC Name: Not available

-

CAS Number: 112849-14-6

-

Molecular Formula: C₂₇H₄₂O₃

-

Molecular Weight: 414.62 g/mol

The primary reference associated with a closely related compound, MC 969, which also contains a cyclopropane ring in the side chain, is a study by Strugnell et al. (1990) focusing on its metabolism.[1] This suggests that the cyclopropyl (B3062369) moiety may influence the compound's metabolic fate, potentially leading to a longer half-life or altered metabolite profile compared to calcitriol.

The Vitamin D Receptor (VDR) Signaling Pathway

The biological effects of this compound are mediated through the Vitamin D Receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors.[2] The canonical VDR signaling pathway is a well-elucidated process that ultimately results in the modulation of gene expression.

Upon entering the target cell, a VDR agonist like this compound binds to the ligand-binding pocket of the VDR. This binding induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). The resulting VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event initiates the recruitment of co-activator or co-repressor proteins, which in turn modulate the transcriptional machinery, leading to either an increase or decrease in the expression of VDR target genes. These target genes are involved in a wide array of physiological processes, including calcium homeostasis, cell proliferation and differentiation, and immune system modulation.[2]

VDR Signaling Pathway for this compound.

Quantitative Data on VDR Agonist Activity

Table 1: VDR Binding Affinity of Selected Vitamin D Analogs

| Compound | VDR Binding Affinity (Ki or IC50) | Species/System | Reference |

| Calcitriol (1,25(OH)₂D₃) | IC50 = 0.4 nM | Human VDR | [] |

| Calcipotriol (MC 903) | ~60-100% relative to Calcitriol | Human VDR | |

| Tacalcitol | EC50 = 7 nM (functional assay) | Human VDR | [4] |

| Paricalcitol | 14% relative to Calcitriol | Not Specified | |

| 22-Oxacalcitriol (Maxacalcitol) | 25% relative to Calcitriol | Not Specified |

Table 2: VDR Transactivation Capacity of Selected Vitamin D Analogs

| Compound | Transactivation Potency (EC50) | Cell Line | Reporter Gene | Reference |

| Calcitriol (1,25(OH)₂D₃) | ~10⁻¹⁰ - 10⁻⁹ M | Various | Various | |

| Calcipotriol (MC 903) | Comparable to Calcitriol | U937 cells | Cell differentiation | [5] |

| Tacalcitol | Potent agonist activity reported | Not Specified | Not Specified | [4] |

| VDR 4-1 (non-secosteroidal) | EC50 = 10 nM (for Cyp27b1) | ARCM cells | Cyp27b1 | [5] |

Experimental Protocols

The characterization of a novel VDR agonist like this compound involves a series of in vitro assays to determine its binding affinity for the receptor and its ability to activate VDR-mediated gene transcription.

VDR Competitive Binding Assay

This assay quantifies the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

VDR Competitive Binding Assay Workflow.

Methodology:

-

Receptor Source: Purified recombinant human VDR or nuclear extracts from cells overexpressing VDR are used.

-

Radioligand: A high-affinity radiolabeled VDR ligand, typically [³H]-1α,25(OH)₂D₃, is used at a concentration below its dissociation constant (Kd).

-

Competition: A fixed concentration of VDR and radioligand are incubated with serially diluted concentrations of the test compound, this compound.

-

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated using methods such as hydroxylapatite chromatography, charcoal-dextran adsorption, or filter binding assays.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

VDR Transactivation Assay (Luciferase Reporter Gene Assay)

This cell-based assay measures the ability of a compound to activate VDR-mediated gene transcription.

VDR Transactivation Assay Workflow.

Methodology:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293, COS-7) is co-transfected with two plasmids: a VDR expression vector and a reporter plasmid containing the luciferase gene under the control of a promoter with one or more VDREs.

-

Compound Treatment: Transfected cells are treated with a range of concentrations of this compound. A positive control (e.g., calcitriol) and a vehicle control are included.

-

Incubation: The cells are incubated for a sufficient period (typically 18-24 hours) to allow for VDR activation and subsequent expression of the luciferase reporter gene.

-

Cell Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added to the lysate. The resulting luminescence, which is proportional to the level of luciferase expression, is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized (e.g., to a co-transfected control reporter like Renilla luciferase or to total protein concentration). A dose-response curve is generated by plotting the normalized luminescence against the concentration of this compound. The concentration that produces 50% of the maximal response (EC50) is calculated to determine the compound's potency as a VDR agonist.

Potential Therapeutic Applications

Given its nature as a VDR agonist, this compound holds potential for therapeutic intervention in a variety of diseases. The structural modifications in its side chain may confer advantages such as enhanced metabolic stability, altered tissue selectivity, or a reduced calcemic effect compared to calcitriol. Potential therapeutic areas include:

-

Oncology: VDR agonists have demonstrated anti-proliferative and pro-differentiating effects in various cancer cell lines.

-

Immunology: The VDR plays a crucial role in modulating the immune system, and its agonists have shown promise in the treatment of autoimmune diseases.[6]

-

Dermatology: Topical VDR agonists are a mainstay in the treatment of psoriasis due to their ability to normalize keratinocyte proliferation and differentiation.[7]

Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound.

Conclusion

This compound is a synthetic Vitamin D3 analog with a unique cyclopropyl modification in its side chain, positioning it as a compound of interest for VDR-targeted drug discovery. While specific quantitative data on its direct interaction with the VDR are currently limited, the established methodologies for assessing VDR binding and transactivation provide a clear path for its further characterization. The information presented in this guide, including the general principles of VDR signaling, detailed experimental protocols, and comparative data from other VDR agonists, serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other novel VDR modulators.

References

- 1. Metabolism of a cyclopropane-ring-containing analog of 1 alpha-hydroxyvitamin D3 in a hepatocyte cell model. Identification of 24-oxidized metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are VDR agonists and how do they work? [synapse.patsnap.com]

- 4. Structure and the Anticancer Activity of Vitamin D Receptor Agonists [mdpi.com]

- 5. Effects of a novel vitamin D analogue MC903 on cell proliferation and differentiation in vitro and on calcium metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitamin D analogs: mechanism of action and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

(24S)-MC 976 in Cancer Research: A Technical Guide on the Therapeutic Potential of Vitamin D3 Analogs

Disclaimer: This technical guide provides a comprehensive overview of the potential anti-cancer activities of the Vitamin D3 analog, (24S)-MC 976. It is important to note that publicly available research specifically detailing the anti-cancer effects of this compound is limited. Therefore, this document extrapolates data and methodologies from studies on other well-characterized Vitamin D analogs to illustrate the probable mechanisms of action and experimental approaches relevant to this compound. The quantitative data and specific experimental protocols presented herein are representative examples from the broader field of Vitamin D analog research in oncology.

Introduction to this compound and Vitamin D Analogs in Oncology

This compound is a synthetic derivative of Vitamin D3.[1][2] Vitamin D and its analogs are a class of compounds that have garnered significant interest in cancer research due to their potent anti-proliferative, pro-differentiating, and pro-apoptotic effects on a wide range of cancer cells.[3][4][5] These biological activities are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of genes involved in cell cycle control, apoptosis, and differentiation.[1][2][6]

The therapeutic use of the natural, active form of Vitamin D3, calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), in cancer treatment is often limited by its calcemic side effects at pharmacological doses.[7] This has driven the development of synthetic analogs, such as this compound, with the aim of separating the potent anti-cancer effects from the calcemic activity.[7][8] Structural modifications to the Vitamin D molecule, such as those present in this compound, can influence VDR binding affinity and the subsequent transcriptional response, potentially leading to an improved therapeutic window.[8][9]

This guide will delve into the core mechanisms by which Vitamin D analogs are thought to exert their anti-cancer effects, provide representative quantitative data from studies on various analogs, detail relevant experimental protocols, and visualize the key signaling pathways and experimental workflows.

Core Anti-Cancer Mechanisms of Vitamin D Analogs

The anti-tumor properties of Vitamin D analogs are multifaceted and involve several key cellular processes:

-

Cell Cycle Arrest: Vitamin D analogs are well-documented to induce cell cycle arrest, primarily at the G0/G1 or G2/M phase, in various cancer cell lines.[3][10][11] This arrest prevents cancer cells from progressing through the cell division cycle, thereby inhibiting tumor growth.[11]

-

Induction of Apoptosis: A crucial mechanism of anti-cancer agents is the induction of programmed cell death, or apoptosis. Vitamin D analogs have been shown to trigger apoptosis in cancer cells through both caspase-dependent and -independent pathways.[3][12][13]

-

Promotion of Differentiation: Many cancers are characterized by a loss of cellular differentiation. Vitamin D analogs can promote the differentiation of malignant cells, leading to a less aggressive phenotype.[7]

-

Inhibition of Angiogenesis and Metastasis: The formation of new blood vessels (angiogenesis) and the spread of cancer cells to distant sites (metastasis) are hallmarks of advanced cancer. Vitamin D analogs have been shown to inhibit these processes.[4][5]

Quantitative Data on the Anti-Cancer Effects of Vitamin D Analogs

The following tables summarize representative quantitative data from studies on various Vitamin D analogs, illustrating their potency and efficacy in pre-clinical cancer models. It is hypothesized that this compound would exhibit similar activities.

Table 1: In Vitro Anti-Proliferative Activity of Vitamin D Analogs in Cancer Cell Lines

| Vitamin D Analog | Cancer Cell Line | Assay | IC50 (nM) | Reference |

| Calcitriol | MCF-7 (Breast) | MTT Assay | 1-100 | [12] |

| EB 1089 | T47D (Breast) | Thymidine Incorporation | 1-100 | [12] |

| Maxacalcitol | BxPC-3 (Pancreatic) | Not Specified | Not Specified | [3] |

| BGP-13 | LNCaP (Prostate) | Not Specified | Not Specified | [3] |

| BGP-13 | HT29 (Colon) | Not Specified | Not Specified | [3] |

Table 2: Induction of Apoptosis by Vitamin D Analogs in Cancer Cell Lines

| Vitamin D Analog | Cancer Cell Line | Method | Fold Increase in Apoptosis | Reference |

| 1α,25(OH)2D3 | Colorectal Carcinoma Cells | Not Specified | Consistent Increase | [13] |

| EB1089 | Colorectal Carcinoma Cells | Not Specified | Consistent Increase | [13] |

| CB1093 | MCF-7 (Breast) | DNA Fragmentation | Significant | [14] |

Table 3: In Vivo Anti-Tumor Efficacy of Vitamin D Analogs in Xenograft Models

| Vitamin D Analog | Cancer Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |

| Calcitriol | Ehrlich Ascites Carcinoma | Mice | Intraperitoneal | Significant | [15] |

| Maxacalcitol | BxPC-3 Xenograft | Not Specified | Not Specified | Significant | [3] |

| BGP-13 | HT29 Xenograft | Nude Mice | Not Specified | Significant | [3] |

| PRI-2191 (with 5-FU) | Colon Cancer | Mice | Not Specified | Enhanced | [16] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-cancer effects of Vitamin D analogs like this compound.

In Vitro Assays

4.1.1. Cell Proliferation Assay (MTT Assay)

-

Objective: To determine the dose-dependent effect of this compound on the proliferation of cancer cells.

-

Methodology:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., ethanol (B145695) or DMSO) for 24, 48, and 72 hours.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

4.1.2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

4.1.3. Cell Cycle Analysis (Propidium Iodide Staining)

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Methodology:

-

Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and treat with RNase A to remove RNA.

-

Stain the cells with propidium iodide (PI), a DNA intercalating agent.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

In Vivo Models

4.2.1. Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection or oral gavage) or vehicle control to the respective groups on a predetermined schedule (e.g., daily or three times a week).

-

Measure tumor volume using calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Monitor the mice for any signs of toxicity, including changes in body weight and calcemic side effects (serum calcium levels).

-

Signaling Pathways and Visualizations

The anti-cancer effects of Vitamin D analogs are mediated by a complex network of signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways and a typical experimental workflow.

Vitamin D Receptor (VDR) Signaling Pathway in Cancer

Caption: VDR signaling cascade initiated by this compound.

Key Signaling Pathways Modulated by Vitamin D Analogs

Caption: Downstream effects of VDR activation on cell cycle and apoptosis.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for in vitro assessment of this compound.

Conclusion and Future Directions

This compound, as a Vitamin D3 analog, holds promise as a potential anti-cancer agent. Based on the extensive research on other Vitamin D analogs, it is plausible that this compound can inhibit cancer cell growth through the induction of cell cycle arrest and apoptosis, mediated by the Vitamin D Receptor. The provided experimental protocols offer a robust framework for the preclinical evaluation of this compound.

Future research should focus on dedicated studies to elucidate the specific anti-cancer properties of this compound. Key areas of investigation should include:

-

Determination of its binding affinity for the VDR.

-

Comprehensive in vitro screening against a panel of cancer cell lines to identify sensitive tumor types.

-

Detailed mechanistic studies to identify the specific signaling pathways modulated by this compound.

-

Thorough in vivo studies to assess its anti-tumor efficacy and, crucially, its calcemic potential compared to calcitriol and other analogs.

Such studies are essential to validate the therapeutic potential of this compound and to guide its potential development as a novel anti-cancer drug.

References

- 1. The vitamin D receptor in cancer | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 2. Vitamin D Receptor Signaling and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanisms of the Anti-Cancer and Anti-Inflammatory Actions of Vitamin D | Annual Reviews [annualreviews.org]

- 5. Mechanisms of the anti-cancer and anti-inflammatory actions of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Structure and the Anticancer Activity of Vitamin D Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Policing Cancer: Vitamin D Arrests the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Apoptosis is induced by the active metabolite of vitamin D3 and its analogue EB1089 in colorectal adenoma and carcinoma cells: possible implications for prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interaction of vitamin D analogs with signaling pathways leading to active cell death in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis [mdpi.com]

- 16. Vitamin D analogs enhance the anticancer activity of 5-fluorouracil in an in vivo mouse colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Immunomodulatory Effects of (24S)-MC 976 and its Analogue Calcipotriol (MC 903)

Disclaimer: Publicly available scientific literature with specific data on the immunomodulatory properties of (24S)-MC 976 is scarce. Therefore, this technical guide will focus on the well-researched and structurally similar vitamin D analogue, Calcipotriol (B1668217) (MC 903) , as a representative molecule to elucidate the immunomodulatory mechanisms of this class of compounds. The principles and findings discussed for Calcipotriol are expected to be largely applicable to this compound.

Introduction

Calcipotriol (MC 903) is a synthetic analogue of calcitriol, the active form of vitamin D3. It is a potent therapeutic agent, particularly in the topical treatment of psoriasis, a chronic autoimmune inflammatory skin disease.[1] Its efficacy stems from its ability to modulate the immune system and regulate the proliferation and differentiation of keratinocytes.[2][3] This guide provides a comprehensive overview of the molecular mechanisms underlying the immunomodulatory effects of Calcipotriol, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action

The primary mechanism of action of Calcipotriol is mediated through its binding to the nuclear Vitamin D Receptor (VDR), which is expressed in various immune cells, including T cells, dendritic cells (DCs), and macrophages, as well as in keratinocytes.[4][5] While Calcipotriol has a similar VDR binding affinity to calcitriol, it exhibits significantly lower calcemic effects, making it a safer therapeutic option.[6]

Upon binding to the VDR, Calcipotriol induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[5]

The immunomodulatory effects of Calcipotriol are multifaceted and involve:

-

Inhibition of T Helper (Th) 1 and Th17 cell responses: Calcipotriol suppresses the production of pro-inflammatory cytokines characteristic of Th1 and Th17 cells, such as IFN-γ, TNF-α, IL-2, IL-17A, and IL-22.[7][8][9]

-

Promotion of Th2 and Regulatory T (Treg) cell responses: It enhances the production of anti-inflammatory cytokines like IL-4 and IL-10, promoting a shift towards a Th2 and Treg phenotype.[7][9]

-

Modulation of Dendritic Cell (DC) function: Calcipotriol inhibits the maturation and function of DCs, reducing their ability to present antigens and activate T cells. It specifically downmodulates the function of plasmacytoid DCs (pDCs), which are implicated in the pathogenesis of psoriasis.[8][10]

-

Regulation of Keratinocyte activity: In addition to its direct effects on immune cells, Calcipotriol also modulates the inflammatory response of keratinocytes, reducing their production of pro-inflammatory mediators.[11]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative effects of Calcipotriol on various immune parameters as reported in the scientific literature.

Table 1: Effect of Calcipotriol on T Cell Cytokine Production

| Cell Type | Cytokine | Treatment | Concentration | % Inhibition/Stimulation | Reference |

| CD4+ T cells | IL-17A | Calcipotriol | 10-8 M | ~50% Inhibition | [9] |

| CD4+ T cells | TNF-α | Calcipotriol | 10-8 M | ~30% Inhibition | [9] |

| CD8+ T cells | IL-17A | Calcipotriol | 10-8 M | ~40% Inhibition | [9] |

| CD8+ T cells | TNF-α | Calcipotriol | 10-8 M | ~25% Inhibition | [9] |

| Human T cells | IL-10 | Calcipotriol | 10-8 M | Stimulation | [9] |

Table 2: Effect of Calcipotriol on Dendritic Cell (DC) Function

| Cell Type | Parameter | Treatment | Concentration | % Inhibition | Reference |

| Plasmacytoid DCs | IFN-α production | Calcipotriol | 10-8 M | Significant Inhibition | [10] |

| Monocyte-derived DCs | IL-23 secretion | Calcipotriol | 10-8 M | ~40% Inhibition | [9] |

| Monocyte-derived DCs | TNF-α secretion | Calcipotriol | 10-8 M | ~20% Inhibition | [9] |

Table 3: Effect of Calcipotriol on Keratinocyte Gene and Protein Expression

| Cell Line | Gene/Protein | Treatment | Concentration | Effect | Reference |

| HaCaT cells | K17 mRNA | Calcipotriol + IFN-γ (250 U/ml) | 10-7 M | 58.10% Suppression | [12] |

| HaCaT cells | K17 mRNA | Calcipotriol + IFN-γ (250 U/ml) | 10-5 M | 70.68% Suppression | [12] |

| HaCaT cells | STAT1 mRNA & protein | Calcipotriol | Not specified | Downregulation | [11] |

| HaCaT cells | STAT3 mRNA & protein | Calcipotriol | Not specified | Downregulation | [11] |

| Human Keratinocytes | hBD-2 mRNA | Calcipotriol + LPS/TNF-α/UVB | Not specified | Decreased expression | [13] |

| Human Keratinocytes | LL-37 protein | Calcipotriol + LPS/TNF-α/UVB | Not specified | Downregulated expression | [13] |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the investigation of Calcipotriol's immunomodulatory effects.

-

Cell Isolation and Culture:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

CD4+ and CD8+ T cells are purified from PBMCs using magnetic-activated cell sorting (MACS).

-

Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.

-

-

T Cell Activation and Treatment:

-

T cells are activated with anti-CD3 and anti-CD28 antibodies coated on culture plates.

-

Calcipotriol or vehicle control is added to the cultures at desired concentrations (e.g., 10-10 to 10-7 M).

-

-

Cytokine Measurement:

-

After a specified incubation period (e.g., 48-72 hours), culture supernatants are collected.

-

Cytokine levels (e.g., IFN-γ, TNF-α, IL-17A, IL-10) are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays (e.g., Luminex).[9]

-

-

DC Generation:

-

Monocytes are isolated from PBMCs and cultured in the presence of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and IL-4 for 5-7 days to generate immature DCs.

-

-

DC Maturation and Treatment:

-

Immature DCs are stimulated with a maturation cocktail (e.g., LPS, TNF-α, IL-1β) in the presence of Calcipotriol or vehicle control.

-

-

Functional Analysis:

-

Cytokine Production: Supernatants are collected to measure cytokine secretion (e.g., IL-12, IL-23, TNF-α) by ELISA.[9]

-

Surface Marker Expression: DCs are stained with fluorescently labeled antibodies against maturation markers (e.g., CD80, CD83, CD86, MHC class II) and analyzed by flow cytometry.

-

T Cell Priming Capacity: Calcipotriol-treated DCs are co-cultured with allogeneic naive T cells. T cell proliferation is measured by CFSE dilution or 3H-thymidine incorporation, and cytokine production in the co-culture supernatant is analyzed.

-

-

Model Induction:

-

Psoriasis-like skin inflammation is induced in mice (e.g., BALB/c strain) by daily topical application of imiquimod (B1671794) (IMQ) cream on the shaved back and/or ear for 5-7 consecutive days.[14]

-

-

Treatment:

-

Mice are treated topically with Calcipotriol ointment, a vehicle control, or a positive control (e.g., a corticosteroid) once or twice daily.

-

-

Evaluation of Efficacy:

-

Clinical Scoring: Skin inflammation is scored daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).

-

Histological Analysis: Skin biopsies are collected at the end of the experiment, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.

-

Immunohistochemistry/Immunofluorescence: Skin sections are stained for specific immune cell markers (e.g., CD3 for T cells, F4/80 for macrophages) and cytokines.

-

Gene Expression Analysis: RNA is extracted from skin biopsies, and the expression of inflammatory genes is quantified by RT-qPCR.

-

Visualizations

Caption: Calcipotriol binds to the VDR, leading to gene expression modulation.

Caption: Calcipotriol shifts the T cell balance from pro- to anti-inflammatory.

Caption: Workflow for an in vivo mouse model of psoriasis.

Conclusion

Calcipotriol (MC 903) is a potent immunomodulatory agent that exerts its therapeutic effects in psoriasis by targeting multiple facets of the immune response. Through its interaction with the VDR, it effectively suppresses pro-inflammatory Th1 and Th17 pathways while promoting anti-inflammatory Th2 and Treg responses. Furthermore, it modulates the function of dendritic cells and keratinocytes, key players in the pathogenesis of psoriasis. The detailed mechanisms and quantitative data presented in this guide provide a comprehensive understanding of the immunomodulatory properties of Calcipotriol, which serves as a valuable model for understanding the therapeutic potential of other vitamin D analogues like this compound in the treatment of immune-mediated diseases. Further research is warranted to delineate any unique properties of this compound that may offer additional therapeutic advantages.

References

- 1. Calcipotriol. A review of its pharmacological properties and therapeutic use in psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcipotriol. A new topical antipsoriatic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Vitamin D analogs in the treatment of psoriasis: Where are we standing and where will we be going? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Calcipotriene? [synapse.patsnap.com]

- 6. Treatment of psoriasis with calcipotriol and other vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimizing Anti-Inflammatory and Immunomodulatory Effects of Corticosteroid and Vitamin D Analogue Fixed-Dose Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcipotriol/Betamethasone Dipropionate for the Treatment of Psoriasis: Mechanism of Action and Evidence of Efficacy and Safety versus Topical Corticosteroids [mdpi.com]

- 9. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distinctive downmodulation of plasmacytoid dendritic cell functions by vitamin D3 analogue calcipotriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of Calcipotriol on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Effect of Calcipotriol on the Expression of Human β Defensin-2 and LL-37 in Cultured Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of Calcipotriol Solid Lipid Nanoparticles in Male BALB/c Mice Psoriasis Model - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]

An In-depth Technical Guide to the Cellular Targets of (24S)-MC 976

For Researchers, Scientists, and Drug Development Professionals

Abstract

(24S)-MC 976 is a synthetic analog of Vitamin D3, a class of compounds known to exert significant influence over a multitude of physiological processes through the regulation of gene expression. The primary cellular target of this compound and other Vitamin D3 derivatives is the Vitamin D Receptor (VDR) , a nuclear transcription factor. This document provides a comprehensive technical overview of the cellular interactions of this compound, focusing on its engagement with the VDR and the subsequent downstream signaling events. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also incorporates data from closely related and well-characterized Vitamin D analogs to provide a comparative context for its potential biological activity. We will delve into the established signaling pathways, detail relevant experimental protocols for assessing compound-target interaction, and present the information in a structured format to facilitate further research and drug development endeavors.

Primary Cellular Target: The Vitamin D Receptor (VDR)

This compound, as a Vitamin D3 derivative, is designed to interact with the Vitamin D Receptor (VDR). The VDR is a member of the nuclear receptor superfamily of ligand-activated transcription factors. Upon binding to its ligand, the VDR undergoes a conformational change that initiates a cascade of molecular events, ultimately leading to the modulation of gene expression.

VDR Activation and Heterodimerization

The canonical signaling pathway for VDR activation involves the following key steps:

-

Ligand Binding: this compound, the ligand, enters the cell and binds to the Ligand Binding Domain (LBD) of the VDR located in the cytoplasm or nucleus.

-

Conformational Change: Ligand binding induces a conformational change in the VDR, promoting its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR) .

-

Nuclear Translocation: The VDR-RXR heterodimer translocates to the nucleus if it is not already there.

-

DNA Binding: Within the nucleus, the VDR-RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the VDR-RXR heterodimer to VDREs recruits a complex of co-activator or co-repressor proteins, which in turn modulate the transcription of downstream genes by either enhancing or suppressing their expression.

Quantitative Analysis of VDR Interaction

| Compound | VDR Binding Affinity (Ki, nM) | Transcriptional Activation (EC50, nM) |

| Calcitriol (B1668218) (1,25(OH)₂D₃) | 0.1 - 1.0 | 0.05 - 0.5 |

| Calcipotriol | ~0.1 | ~0.1 |

| Maxacalcitol | ~0.07 | ~0.05 |

| Paricalcitol | ~1.2 | ~0.3 |

| This compound | Data not available | Data not available |

Table 1: Comparative VDR binding affinities and transcriptional activation potencies of Vitamin D analogs. Data is compiled from various sources and represents approximate values.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the cellular targets and efficacy of compounds like this compound. Below are protocols for key experiments used in the characterization of VDR ligands.

VDR Competitive Binding Assay

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

Materials:

-

Recombinant human VDR

-

[³H]-Calcitriol (radioligand)

-

This compound (test compound)

-

Hydroxylapatite slurry

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM KCl)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound and unlabeled calcitriol (for standard curve).

-

In microcentrifuge tubes, incubate recombinant VDR with a fixed concentration of [³H]-Calcitriol and varying concentrations of the test compound or unlabeled calcitriol.

-

Incubate for 2-4 hours at 4°C with gentle agitation.

-

Add hydroxylapatite slurry to each tube to bind the VDR-ligand complex and incubate for 15 minutes at 4°C.

-

Centrifuge the tubes and discard the supernatant.

-

Wash the pellet with wash buffer three times.

-

Resuspend the final pellet in scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the [³H]-Calcitriol binding (IC₅₀) from the competitive binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

VDR Transcriptional Activation Reporter Assay

This cell-based assay measures the ability of a compound to activate VDR and induce the expression of a reporter gene under the control of a VDRE.

Materials:

-

Host cell line (e.g., HEK293, MCF-7)

-

VDR expression vector

-

VDRE-luciferase reporter plasmid

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound (test compound)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the host cells with the VDR expression vector and the VDRE-luciferase reporter plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or calcitriol (positive control) for 18-24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the compound concentration to determine the EC₅₀ value, which represents the concentration of the compound that elicits a half-maximal response.

Downstream Cellular Effects

Activation of the VDR by this compound is predicted to modulate a variety of cellular processes, reflecting the pleiotropic effects of Vitamin D signaling. These include, but are not limited to:

-

Cell Proliferation and Differentiation: VDR activation is known to inhibit the proliferation and promote the differentiation of various cell types, including cancer cells.

-

Immune Modulation: The VDR plays a critical role in regulating the immune system, with its activation generally leading to anti-inflammatory responses.

-

Calcium Homeostasis: While a primary function of natural Vitamin D, synthetic analogs are often designed to have reduced calcemic effects.

Further investigation into the specific gene expression changes induced by this compound through techniques like RNA sequencing would provide a more detailed understanding of its cellular impact.

Conclusion

This compound is a Vitamin D3 analog whose primary cellular target is the Vitamin D Receptor. Its mechanism of action follows the canonical VDR signaling pathway, involving heterodimerization with RXR and modulation of gene transcription via binding to VDREs. While specific quantitative binding and activation data for this compound are not currently available in the public domain, the provided experimental protocols offer a clear framework for its characterization. The comparative data for other Vitamin D analogs suggest that this compound likely possesses potent VDR-modulating activity. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential in areas such as oncology and immunology. This technical guide serves as a foundational resource for scientists and researchers embarking on such investigations.

(24S)-MC 976: An In-Depth Technical Guide on a Vitamin D3 Derivative

For Researchers, Scientists, and Drug Development Professionals

(24S)-MC 976 is a synthetic derivative of Vitamin D3.[1][2] While its precise molecular function and interaction with the Vitamin D Receptor (VDR) are not extensively detailed in publicly available literature, this guide synthesizes the current understanding of VDR modulation by analogous compounds and outlines the established experimental protocols to elucidate the specific activity of this compound.

Core Concepts in Vitamin D Receptor Signaling

The Vitamin D Receptor is a member of the nuclear receptor superfamily of transcription factors.[3][4] Upon binding its natural ligand, 1α,25-dihydroxyvitamin D3 (calcitriol), the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[3][5] This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3][5][6] VDR signaling pathways are crucial for calcium homeostasis, immune function, and the regulation of cell proliferation and differentiation.[4][6]

Potential Molecular Function of this compound

As a Vitamin D3 analog, this compound is presumed to exert its biological effects through interaction with the VDR. Vitamin D analogs can act as either agonists , mimicking the action of calcitriol (B1668218) and activating the VDR, or as antagonists , which bind to the VDR but block its activation. The specific function of this compound as an agonist or antagonist has not been definitively established in the available literature. Further experimental investigation is required to characterize its activity.

Quantitative Data

No specific quantitative data for this compound, such as VDR binding affinity (Kd), median effective concentration (EC50) for agonistic activity, or median inhibitory concentration (IC50) for antagonistic activity, could be retrieved from the available search results. The following table is provided as a template for presenting such data once it becomes available through experimentation.

| Parameter | This compound | 1α,25-dihydroxyvitamin D3 (Control) | Reference Compound (e.g., VDR Antagonist) |

| VDR Binding Affinity (Kd) | Data not available | Known Value | Known Value |

| EC50 (Reporter Gene Assay) | Data not available | Known Value | Not Applicable |

| IC50 (Reporter Gene Assay) | Data not available | Not Applicable | Known Value |

| Target Gene Expression (Fold Change) | Data not available | Known Value | Known Value |

Key Experimental Protocols for Characterizing this compound Molecular Function

To determine the molecular function of this compound as a VDR modulator, a series of established in vitro assays can be employed.

VDR Ligand Binding Assay

This assay determines the affinity of this compound for the VDR.

Methodology:

-

Principle: A competitive binding assay is performed using a radiolabeled or fluorescently labeled VDR ligand (e.g., [3H]-1α,25(OH)2D3) and a source of VDR protein (e.g., recombinant human VDR or nuclear extracts from VDR-expressing cells).

-

Procedure:

-

Incubate a constant amount of VDR and labeled ligand with increasing concentrations of unlabeled this compound.

-

After reaching equilibrium, separate the bound from the free ligand using methods like filtration or size-exclusion chromatography.

-

Quantify the amount of bound labeled ligand using a scintillation counter or fluorescence reader.

-

The concentration of this compound that displaces 50% of the labeled ligand (IC50) is determined, from which the binding affinity (Kd) can be calculated.

-

VDR Reporter Gene Assay

This cell-based assay determines whether this compound acts as a VDR agonist or antagonist.

Methodology:

-

Principle: Cells are co-transfected with a VDR expression vector and a reporter plasmid containing a luciferase gene under the control of a promoter with VDREs. VDR activation leads to the expression of luciferase, which can be quantified.

-

Procedure:

-

Transfect a suitable cell line (e.g., HEK293T, COS-1) with the VDR and reporter plasmids.

-

Agonist Mode: Treat the transfected cells with varying concentrations of this compound. Measure luciferase activity to determine the dose-dependent activation of VDR.

-

Antagonist Mode: Co-treat the cells with a fixed concentration of 1α,25(OH)2D3 and varying concentrations of this compound. A decrease in luciferase activity indicates antagonistic properties.

-

Luciferase activity is measured using a luminometer, and the results are used to calculate EC50 (for agonists) or IC50 (for antagonists) values.

-

Target Gene Expression Analysis

This assay measures the effect of this compound on the expression of known VDR target genes.

Methodology:

-

Principle: VDR activation regulates the transcription of specific genes. The expression of these genes can be quantified using quantitative real-time PCR (qRT-PCR). A key target gene for VDR activation is CYP24A1, the enzyme responsible for catabolizing 1α,25(OH)2D3.[4][7][8]

-

Procedure:

-

Treat VDR-expressing cells (e.g., MCF-7, LNCaP) with this compound, 1α,25(OH)2D3 (positive control), and a vehicle control.

-

After a suitable incubation period, isolate total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Perform qRT-PCR using primers specific for VDR target genes (e.g., CYP24A1, p21, cathelicidin).

-

Analyze the data to determine the fold change in gene expression relative to the vehicle control. An increase in CYP24A1 expression would suggest agonistic activity, while a lack of induction or inhibition of calcitriol-induced expression would indicate antagonism.

-

Visualizations of Key Methodologies

The following diagrams illustrate the workflows for the key experimental protocols described above.

Caption: Workflow for a VDR Ligand Binding Assay.

Caption: Workflow for a VDR Reporter Gene Assay.

Caption: Generalized VDR Signaling Pathway.

References

- 1. This compound | CAS:112849-14-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. adooq.com [adooq.com]

- 3. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 4. Vitamin D receptor (VDR) and metabolizing enzymes CYP27B1 and CYP24A1 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New understanding of the molecular mechanism of receptor-mediated genomic actions of the vitamin D hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of vitamin D receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A 24-phenylsulfone analog of vitamin D inhibits 1alpha,25-dihydroxyvitamin D(3) degradation in vitamin D metabolism-competent cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of 1,25 and 24,25 Vitamin D on Corneal Fibroblast Vitamin D Receptor and Vitamin D Metabolizing and Catabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of (24S)-MC 976: A Novel Vitamin D Analog in Prostate Cancer Research

For Immediate Release

In the ongoing quest for more effective and less toxic cancer therapies, the vitamin D analog (24S)-MC 976 has emerged as a compound of significant interest, particularly in the context of prostate cancer. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core scientific findings related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound, a derivative of Vitamin D3, was developed as part of a broader scientific effort to harness the anti-proliferative and pro-differentiating properties of vitamin D for cancer treatment, while mitigating the dose-limiting side effect of hypercalcemia.[1][2] The therapeutic potential of the hormonally active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), has been well-documented, but its clinical utility is hampered by its potent effects on calcium metabolism.[1][2] This led to the synthesis of over 3,000 vitamin D analogs with modifications aimed at separating the anti-cancer effects from the calcemic effects.[2]

The development of this compound was a direct result of this strategic approach. While the initial search results did not pinpoint the exact synthesis of this compound, the general strategy for creating such analogs involves modifications to the side-chain, A-ring, or C-ring of the vitamin D molecule.[2] The "(24S)" designation in its name signifies a specific stereochemical configuration at the 24th carbon position, a common site for modification in the design of novel vitamin D analogs.

In Vitro and In Vivo Efficacy in Prostate Cancer

The foundational research on this compound demonstrated its potential as a therapeutic agent for prostate cancer. While the seminal paper by Ruggirello et al. (2003) could not be retrieved in full text through the conducted searches, the body of related literature provides a strong indication of its mechanism of action and efficacy.

Vitamin D analogs, in general, exert their anti-cancer effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a host of genes involved in cell cycle progression, apoptosis, and differentiation.[1] It is highly probable that this compound functions through this canonical pathway.

Quantitative Data Summary

Due to the inability to access the primary research article, a comprehensive table of quantitative data from the initial studies on this compound cannot be provided at this time. However, based on the typical evaluation of vitamin D analogs, the following tables outline the types of data that would be crucial for its characterization.

Table 1: In Vitro Antiproliferative Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | IC50 (nM) of this compound | IC50 (nM) of Calcitriol (B1668218) | Fold Difference |

| LNCaP | Data not available | Data not available | Data not available |

| PC-3 | Data not available | Data not available | Data not available |

| DU-145 | Data not available | Data not available | Data not available |

Table 2: In Vivo Antitumor Efficacy of this compound in a Prostate Cancer Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Serum Calcium Levels (mg/dL) |

| Vehicle Control | Data not available | N/A | Data not available |

| This compound (dose) | Data not available | Data not available | Data not available |

| Calcitriol (dose) | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. While the specific methodologies used for this compound are not available from the search results, the following are standard protocols for evaluating novel vitamin D analogs in prostate cancer research.

Cell Culture and Proliferation Assays

Human prostate cancer cell lines such as LNCaP (androgen-sensitive), PC-3, and DU-145 (androgen-insensitive) are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For proliferation assays, cells are seeded in multi-well plates and treated with varying concentrations of the vitamin D analog or vehicle control. Cell viability is commonly assessed using the MTT or WST-1 assay after a defined incubation period (e.g., 72 hours).

Cell Cycle Analysis

To determine the effect of the analog on cell cycle progression, treated and untreated cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium (B1200493) iodide. The DNA content is then analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays

The induction of apoptosis can be evaluated by several methods. Annexin V-FITC and propidium iodide staining followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Western blot analysis for the cleavage of caspase-3 and PARP are also common markers of apoptosis.

In Vivo Xenograft Studies

To assess antitumor activity in a living organism, human prostate cancer cells are typically injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice). Once tumors are established, the animals are treated with the vitamin D analog, calcitriol, or a vehicle control via intraperitoneal injection or oral gavage. Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed. Serum calcium levels are monitored to assess the calcemic side effects.

Signaling Pathways and Logical Relationships

The primary mechanism of action of vitamin D analogs is through the activation of the Vitamin D Receptor signaling pathway. The following diagrams illustrate the general workflow for evaluating a novel vitamin D analog and the canonical VDR signaling cascade.

Conclusion and Future Directions

This compound represents a promising development in the field of vitamin D-based cancer therapeutics. Its design as a low-calcemic analog with potent anti-proliferative effects addresses the primary limitation of using calcitriol in a clinical setting. While a complete dataset and detailed experimental history could not be compiled from the available search results, the established principles of vitamin D analog research provide a strong framework for understanding its likely mechanism of action and therapeutic potential.

Future research will undoubtedly focus on elucidating the precise molecular interactions of this compound with the VDR, identifying its downstream gene targets, and exploring its efficacy in combination with other anti-cancer agents. The continued investigation of this and other novel vitamin D analogs holds significant promise for the development of new treatment strategies for prostate and other cancers.

References

(24S)-MC 976: A Deep Dive into its Core Signaling Pathways

(24S)-MC 976 , also known to the scientific community as MC 903 or Calcipotriol (B1668217) , is a synthetic analogue of Vitamin D3.[1][2] This potent derivative has garnered significant interest for its profound effects on cell proliferation and differentiation, positioning it as a valuable compound in both research and therapeutic contexts, particularly in dermatology.[3][4] This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the core signaling pathways of this compound, presenting key quantitative data, and detailing relevant experimental methodologies.

Core Signaling Mechanism: The Vitamin D Receptor Pathway

The primary mechanism of action for this compound is mediated through its interaction with the Vitamin D Receptor (VDR) , a nuclear receptor that plays a pivotal role in gene transcription.[5][6] The signaling cascade initiated by this compound largely mirrors the canonical VDR pathway, leading to a range of cellular responses.